molecular formula C4H5BrO3 B13950406 2-(acetyloxy)Acetyl bromide CAS No. 160193-00-0

2-(acetyloxy)Acetyl bromide

Cat. No.: B13950406
CAS No.: 160193-00-0
M. Wt: 180.98 g/mol
InChI Key: FWACMPCFWQJUFI-UHFFFAOYSA-N
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Description

2-(Acetyloxy)Acetyl bromide is an organic compound with the molecular formula C4H5BrO3. It is a derivative of acetic acid and contains both an acetyloxy group and a bromide group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Acetyloxy)Acetyl bromide can be synthesized through the reaction of acetic anhydride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of acetyl bromide with acetic acid in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using acetic anhydride and bromine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)Acetyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce acetic acid and hydrobromic acid.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.

    Esterification Conditions: Esterification reactions often require an acid catalyst and an alcohol.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.

    Hydrolysis Products: Acetic acid and hydrobromic acid.

    Esterification Products: Esters of acetic acid.

Scientific Research Applications

2-(Acetyloxy)Acetyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

    Biochemistry: The compound is used in the modification of biomolecules for research purposes.

    Material Science: It is used in the preparation of specialized materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)Acetyl bromide involves its reactivity as an acylating agent. The compound can transfer its acetyloxy group to nucleophiles, resulting in the formation of acylated products. This reactivity is due to the presence of the bromide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Acetyl bromide: Similar in structure but lacks the acetyloxy group.

    Acetic anhydride: Contains two acyl groups but no bromide.

    Bromoacetic acid: Contains a bromide group but lacks the acetyloxy group.

Uniqueness

2-(Acetyloxy)Acetyl bromide is unique due to the presence of both an acetyloxy group and a bromide group, which imparts distinct reactivity and makes it useful in specific synthetic applications. Its ability to act as an acylating agent and participate in substitution reactions distinguishes it from other similar compounds.

Properties

CAS No.

160193-00-0

Molecular Formula

C4H5BrO3

Molecular Weight

180.98 g/mol

IUPAC Name

(2-bromo-2-oxoethyl) acetate

InChI

InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3

InChI Key

FWACMPCFWQJUFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)Br

Origin of Product

United States

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